O-Benzyl-N-(bromoacetyl)-L-serine
Description
O-Benzyl-N-(bromoacetyl)-L-serine is a chemically modified derivative of the amino acid L-serine. Its structure features two key functional groups:
- O-Benzyl protection: A benzyl ether group attached to the hydroxyl side chain of serine, commonly used to block reactivity during peptide synthesis .
- N-Bromoacetylation: A bromoacetyl group (-CO-CH2-Br) substituted on the amino group, introducing electrophilic reactivity for conjugation or alkylation reactions.
The molecular formula is inferred as C12H14BrNO4 (molecular weight ≈ 316.15 g/mol), derived by adding a bromoacetyl moiety (C2H2BrO) to O-benzyl-L-serine (C10H13NO3). This dual-functionalization makes it valuable in synthetic chemistry, particularly for site-specific modifications in peptides or proteins.
Properties
CAS No. |
193334-51-9 |
|---|---|
Molecular Formula |
C12H14BrNO4 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
(2S)-2-[(2-bromoacetyl)amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-6-11(15)14-10(12(16)17)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
GJZSNKWZXZAJFC-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)CBr |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of O-Benzyl-L-serine
Reagents and Conditions:
L-serine is dissolved in an aqueous sodium hydroxide solution mixed with 1,4-dioxane. Sodium hydride is added under an inert atmosphere at 0 °C, followed by dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature for several hours.Workup:
After completion, the reaction mixture is concentrated under reduced pressure, washed with diethyl ether and water, acidified, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield O-benzyl-L-serine as a sticky oil.Yield and Characterization:
Typical yields are around 63%. The product is characterized by ^1H NMR showing signals corresponding to benzyl protons and serine backbone protons.
Preparation of O-Benzyl-N-(bromoacetyl)-L-serine
Reagents and Setup:
O-benzyl-L-serine (15 g, 0.077 mol) is dissolved in a 1:1 mixture of 1,4-dioxane and water (180 mL). Sodium hydroxide (3.2 g, 1.05 equivalents) is added, and the solution is cooled to 4 °C in a three-neck flask with stirring.Acylation Reaction:
A solution of bromoacetyl bromide (12.1 mL, 0.13 mol) in anhydrous 1,4-dioxane (30 mL) and a separate solution of sodium hydroxide (6.77 g, 0.17 mol) in water (30 mL) are simultaneously added dropwise over 2 hours while maintaining the pH ≥ 9.Post-Reaction Processing:
The reaction mixture is warmed to room temperature, acidified with hydrochloric acid, and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under vacuum to yield a dark brown oily crude product.Purification:
The crude product can be purified by recrystallization from chloroform or other suitable solvents to obtain white crystalline this compound with yields around 47%.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | 1,4-Dioxane/Water (1:1, v/v) | Ensures solubility and reaction control |
| Temperature | 4 °C during addition, then RT | Low temperature controls side reactions |
| pH | Maintained ≥ 9 during addition | Prevents hydrolysis of bromoacetyl bromide |
| Addition time | 2 hours (dropwise) | Slow addition for controlled reaction |
| Workup solvent | Diethyl ether | Efficient extraction of product |
| Drying agent | Magnesium sulfate | Removes residual water |
| Purification | Recrystallization from chloroform | Improves purity and yield |
[^1H NMR (500 MHz, DMSO-d6)](pplx://action/followup):
Signals at δ 8.6–8.5 ppm (amide NH), 7.4–7.2 ppm (aromatic benzyl protons), 4.7–4.6 ppm (bromoacetyl CH2), 4.6–4.5 ppm (benzyl CH2), and 4.4–4.3 ppm (α-CH of serine) confirm the structure.Melting Point:
Typically around 163–165 °C for purified crystalline product.Mass Spectrometry:
Confirms molecular weight consistent with this compound.
The use of simultaneous dropwise addition of bromoacetyl bromide and sodium hydroxide solution at low temperature is critical to maintain pH and avoid side reactions such as hydrolysis or over-acylation.
The benzyl protection of the hydroxyl group is essential to prevent unwanted reactions at the serine side chain during acylation.
Alternative methods involving different protecting groups or solvents have been reported but often result in lower yields or more complex purification.
The described method balances operational simplicity, yield, and product purity, making it a preferred approach in synthetic organic chemistry laboratories.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| O-Benzylation of L-serine | L-serine, NaH, benzyl bromide, DMF, 0 °C to RT | ~63 | Requires inert atmosphere, careful quenching |
| N-(Bromoacetyl)ation | O-benzyl-L-serine, bromoacetyl bromide, NaOH, 1,4-dioxane/water, 4 °C to RT | ~47 | pH control critical, slow addition |
| Purification | Extraction with diethyl ether, drying, recrystallization | - | Recrystallization improves purity |
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-N-(bromoacetyl)-L-serine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Hydrolysis: The ester bond in the benzyl ether can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the bromoacetyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, thioethers, and ethers.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzyl and bromoacetyl groups.
Scientific Research Applications
O-Benzyl-N-(bromoacetyl)-L-serine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors.
Biochemical Research: It is employed in studies involving enzyme inhibition, protein modification, and metabolic pathways.
Industrial Applications: The compound finds use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-Benzyl-N-(bromoacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The benzyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares O-Benzyl-N-(bromoacetyl)-L-serine with structurally related compounds:
Key Observations:
- Reactivity: The bromoacetyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from O-benzyl-L-serine (unmodified amino group) and N-formyl derivatives (less reactive acyl groups) .
- Protection Strategy : Unlike O-benzyl-L-serine methyl ester (carboxylic acid protected as a methyl ester), the target compound retains a free carboxylic acid, allowing orthogonal deprotection strategies .
- Biological Applications : The lactosyl derivative in is specialized for glycobiology, whereas the bromoacetylated serine is tailored for covalent protein modifications .
This compound vs. O-Benzyl-L-serine
- Synthesis: O-Benzyl-L-serine is synthesized via benzylation of serine’s hydroxyl group. The bromoacetyl variant requires additional acylation of the amino group using bromoacetyl bromide.
- Applications :
- The bromoacetyl group facilitates affinity labeling in enzymes, whereas O-benzyl-L-serine serves as a protected building block in solid-phase peptide synthesis.
- Studies highlight bromoacetyl’s role in creating stable thioether bonds with cysteine residues, critical for antibody-drug conjugates (ADCs).
Comparison with Glycosylated Analogs
- The lactosyl compound (CAS 337903-59-0) is utilized in glycan arrays to study carbohydrate-protein interactions. Its hepta-acetylated lactosyl group enhances solubility in organic solvents, contrasting with the bromoacetyl group’s electrophilicity.
- Molecular Weight Impact : The lactosyl derivative’s high molecular weight (~800 g/mol) limits its use in small-molecule synthesis but is ideal for glycan-based high-throughput screening.
Stability and Handling Considerations
- Bromoacetyl Stability : The target compound is light- and moisture-sensitive due to the labile C-Br bond, requiring storage at -20°C. In contrast, O-benzyl-L-serine is stable at room temperature .
- Deprotection: The benzyl group in all listed compounds is typically removed via hydrogenolysis, while the bromoacetyl group may require thiol-containing scavengers for quenching.
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